molecular formula C17H15Cl4N3O2S B11961091 benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate

benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate

Cat. No.: B11961091
M. Wt: 467.2 g/mol
InChI Key: UXMOYMUVFYRMJA-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a molecular formula of C17H15Cl4N3O2S. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a carbamate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 3-chloroaniline and thiophosgene under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
  • Benzyl 2,2,2-trichloro-1-{[(2-pyridinylamino)carbothioyl]amino}ethylcarbamate
  • Benzyl 2,2,2-trichloro-1-{[(3-toluidinocarbothioyl)amino]ethylcarbamate

Uniqueness

Benzyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H15Cl4N3O2S

Molecular Weight

467.2 g/mol

IUPAC Name

benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C17H15Cl4N3O2S/c18-12-7-4-8-13(9-12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27)

InChI Key

UXMOYMUVFYRMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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